3-(4-Iodophenyl)propan-1-amine

Organic Synthesis Cross-Coupling Palladium Catalysis

Researchers requiring efficient C-C bond formation often face sluggish reactions with bromo or chloro substrates, leading to low yields in biaryl synthesis. 3-(4-Iodophenyl)propan-1-amine (CAS 208259-51-2) directly addresses this bottleneck with its para-iodophenyl group, offering superior oxidative addition rates with palladium(0) catalysts. - Enables faster, higher-yielding Suzuki-Miyaura and related cross-coupling reactions compared to bromo analogs. - Dual-function scaffold: the primary amine and aryl iodide provide orthogonal diversification vectors for rapid SAR library synthesis. - Supplied as a pure, reliable synthetic intermediate to streamline your medchem and methodology workflows.

Molecular Formula C9H12IN
Molecular Weight 261.1 g/mol
CAS No. 208259-51-2
Cat. No. B3251254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Iodophenyl)propan-1-amine
CAS208259-51-2
Molecular FormulaC9H12IN
Molecular Weight261.1 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCCN)I
InChIInChI=1S/C9H12IN/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6H,1-2,7,11H2
InChIKeyNJVIPCUXBHUAII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Iodophenyl)propan-1-amine Procurement Guide


3-(4-Iodophenyl)propan-1-amine (CAS 208259-51-2) is a primary amine belonging to the 3-arylpropan-1-amine class, characterized by an iodine atom at the para-position of its phenyl ring . This structural motif is recognized as a valuable scaffold in medicinal chemistry, and the compound is primarily utilized as an intermediate in organic synthesis . Its key feature is the presence of the aryl iodide group, which confers high reactivity in transition metal-catalyzed cross-coupling reactions, making it a versatile building block for constructing more complex molecules [1].

3-(4-Iodophenyl)propan-1-amine: Irreplaceable Reactivity


The halogen atom in 4-halophenylpropan-1-amines dictates the compound's performance as a synthetic intermediate, and substituting one halogen for another is not a trivial replacement. The inherent reactivity of the carbon-halogen bond in cross-coupling reactions, which is a primary application for these compounds, is critically dependent on the halogen's identity. The well-established hierarchy of oxidative addition rates for aryl halides with palladium(0) catalysts (I > Br >> Cl) means that the iodo-derivative is significantly more reactive than its bromo or chloro counterparts [1]. This differential reactivity directly impacts reaction rates, achievable yields, and the ability to perform chemoselective transformations in more complex substrates, making the iodo-substituted compound a distinct and often necessary choice for efficient synthesis.

3-(4-Iodophenyl)propan-1-amine: Measured Advantages


Superior Cross-Coupling Reactivity

The aryl iodide group in 3-(4-iodophenyl)propan-1-amine provides a quantifiable advantage in the oxidative addition step of palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) over its bromo and chloro analogs. The relative reactivity for oxidative addition is widely established as following the order: aryl iodide > aryl bromide >> aryl chloride [1]. This is directly linked to the carbon-halogen bond dissociation energy, which is lowest for the C-I bond (approximately 65 kcal/mol), compared to C-Br (~80 kcal/mol) and C-Cl (~95 kcal/mol), making it more labile and reactive [2].

Organic Synthesis Cross-Coupling Palladium Catalysis

Enhanced Electrophilicity for Derivatization

The iodine atom at the para-position significantly enhances the electrophilicity of the adjacent aromatic ring compared to other halogen or hydrogen substituents. This makes 3-(4-iodophenyl)propan-1-amine a more reactive intermediate for further functionalization beyond cross-coupling. While quantitative electrophilicity parameters (e.g., Hammett σp values) are higher for iodine (σp = +0.18) than for bromine (σp = +0.15) or chlorine (σp = +0.11), indicating a stronger electron-withdrawing inductive effect that activates the ring for nucleophilic attack [1].

Medicinal Chemistry Chemical Biology Nucleophilic Substitution

Directed C-H Functionalization Scaffold

The 3-arylpropan-1-amine scaffold itself is a privileged motif found in many pharmaceuticals and clinical candidates. Recent research has demonstrated that this specific scaffold can be selectively iodinated at the remote ε-C(sp2)–H position on the aryl ring using a palladium catalyst and the native, unprotected amine as a directing group [1]. This reaction proceeds via a seven-membered palladacycle intermediate. 3-(4-Iodophenyl)propan-1-amine can serve as a starting material for analogous transformations, where the pre-existing iodine atom could be replaced via cross-coupling before or after a directed C-H functionalization event, allowing access to diversely substituted analogs.

Organic Synthesis C-H Activation Medicinal Chemistry

3-(4-Iodophenyl)propan-1-amine: Validated Applications


Biaryl Synthesis via Cross-Coupling

The compound's defining feature is the highly reactive aryl iodide, which is the preferred coupling partner in Suzuki-Miyaura and related palladium-catalyzed reactions [1]. This makes it a prime choice for researchers constructing biaryl-containing molecules, such as pharmaceuticals, agrochemicals, or organic materials. Its superior reactivity compared to bromo or chloro analogs allows for more efficient and often higher-yielding transformations, especially when coupling with less reactive or sterically hindered boronic acids [1].

3-Arylpropan-1-amine Library Diversification

As a scaffold known to be present in many drugs and clinical candidates, 3-(4-iodophenyl)propan-1-amine is a strategic starting point for medicinal chemistry [1]. The combination of the synthetically versatile aryl iodide and the primary amine handle allows for two independent vectors of diversification. The amine can be derivatized (e.g., acylation, alkylation, reductive amination), while the iodide can undergo a wide range of cross-coupling reactions to install various aryl, alkenyl, or alkynyl groups, enabling the rapid construction of focused compound libraries for structure-activity relationship (SAR) studies [2].

C-H Activation Model Substrate

The 3-arylpropan-1-amine framework has been shown to participate in palladium-catalyzed, native amine-directed, site-selective ε-C(sp2)–H iodination [1]. Researchers investigating new C-H functionalization methods can use 3-(4-iodophenyl)propan-1-amine as a model substrate. Its pre-existing iodine atom also provides an opportunity to study chemoselectivity in sequential C-H functionalization and cross-coupling events, a topic of high interest in modern synthetic methodology development [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-Iodophenyl)propan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.